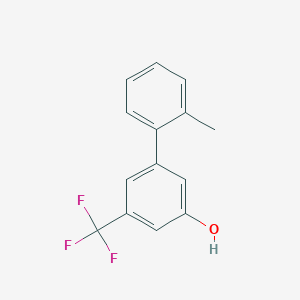
5-Phenyl-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-trifluoromethoxyphenol, or 5-PTFMP, is a phenol compound that has been widely studied in recent years due to its unique properties and potential applications in scientific research. It is a colorless liquid with a melting point of approximately 5°C and a boiling point of approximately 100°C. Its chemical formula is C8H7F3O2 and it has an average molecular weight of 206.16 g/mol. 5-PTFMP has been found to have a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-PTFMP has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical and physiological studies. In organic synthesis, 5-PTFMP has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and natural products. In drug synthesis, 5-PTFMP has been used as an intermediate in the synthesis of a variety of drugs, including antifungal, antibacterial, and antiviral agents. In biochemical and physiological studies, 5-PTFMP has been used to investigate the mechanism of action of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents.
Mecanismo De Acción
The mechanism of action of 5-PTFMP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the trifluoromethyl group. This covalent bond is thought to be responsible for the formation of the active form of the compound, which is then able to interact with target molecules in the body.
Biochemical and Physiological Effects
5-PTFMP has been found to have a variety of biochemical and physiological effects, including antibacterial, antifungal, and antiviral activity. In addition, 5-PTFMP has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-PTFMP in lab experiments has several advantages, including its low cost, availability, and ease of synthesis. Additionally, 5-PTFMP has been found to be relatively stable in a variety of laboratory conditions, making it suitable for use in a variety of settings. However, there are some limitations to the use of 5-PTFMP in lab experiments, including its potential toxicity and its potential to cause skin irritation.
Direcciones Futuras
There are a number of potential future directions for the use of 5-PTFMP in scientific research. These include the use of 5-PTFMP in the synthesis of new compounds, the investigation of the mechanism of action of 5-PTFMP, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 5-PTFMP may lead to an increased understanding of its potential applications in a variety of settings.
Métodos De Síntesis
5-PTFMP can be synthesized from a variety of starting materials, including phenol and trifluoromethyl chloride. The synthesis of 5-PTFMP typically involves the reaction of phenol with trifluoromethyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically performed at temperatures of 70-80°C and yields a yield of approximately 90%. The reaction is generally considered to be safe and efficient, making it suitable for use in a variety of laboratory settings.
Propiedades
IUPAC Name |
3-phenyl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-10(6-11(17)8-12)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENHINRNAOPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686490 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-25-3 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


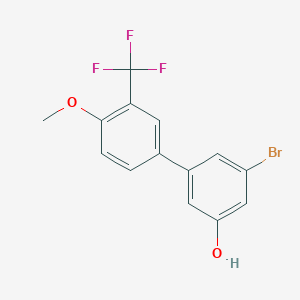
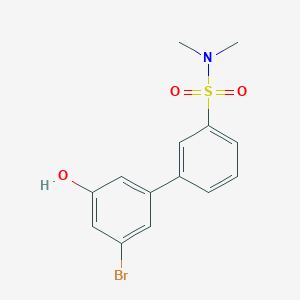

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)

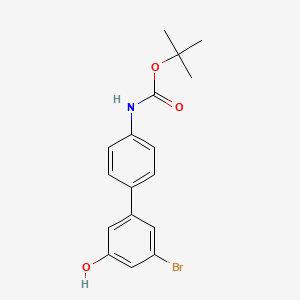
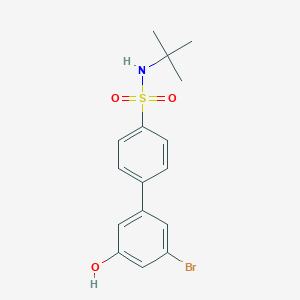

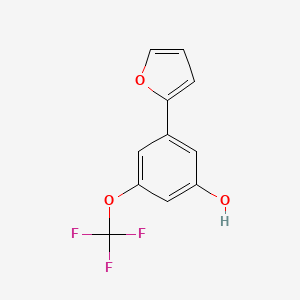
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)

